molecular formula C8H7BrN2 B598590 7-(Bromomethyl)imidazo[1,2-A]pyridine CAS No. 1204298-66-7

7-(Bromomethyl)imidazo[1,2-A]pyridine

Cat. No.: B598590
CAS No.: 1204298-66-7
M. Wt: 211.062
InChI Key: VPHYMXHNSFXWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Bromomethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromomethyl substituent at the 7-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

7-(Bromomethyl)imidazo[1,2-A]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)imidazo[1,2-A]pyridine is primarily related to its ability to interact with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to the inhibition of enzymatic activity or disruption of DNA replication. This compound may also interact with specific molecular targets, such as kinases or receptors, modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 7-(Bromomethyl)imidazo[1,2-A]pyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. This substituent allows for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

7-(bromomethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHYMXHNSFXWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.